REACTION_CXSMILES
|
[C:1](=[O:9])([O:3][CH2:4][CH2:5][CH2:6][CH2:7][Cl:8])[NH2:2].[C:10](Cl)(Cl)=[O:11]>CCCCCCCCCCCCCCCCCCCNC=O.ClC1C=CC=CC=1>[Cl:8][CH2:7][CH2:6][CH2:5][CH2:4][O:3][C:1]([N:2]=[C:10]=[O:11])=[O:9]
|
Name
|
45
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(N)(OCCCCCl)=O
|
Name
|
|
Quantity
|
63 g
|
Type
|
reactant
|
Smiles
|
C(=O)(Cl)Cl
|
Name
|
|
Quantity
|
159 g
|
Type
|
reactant
|
Smiles
|
C(=O)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(Cl)Cl
|
Name
|
methylstearylformamide
|
Quantity
|
0.36 g
|
Type
|
catalyst
|
Smiles
|
CCCCCCCCCCCCCCCCCCCNC=O
|
Name
|
|
Quantity
|
150 g
|
Type
|
solvent
|
Smiles
|
ClC1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
ClCCCCOC(=O)N=C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 23.7 g | |
YIELD: PERCENTYIELD | 44% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |